4,4'-Sulfinylbis(2-tert-butyl-6-methylphenol)
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Overview
Description
4,4’-Sulfinylbis(2-tert-butyl-6-methylphenol) is an organic compound with the molecular formula C22H30O2S. This compound is known for its antioxidant properties and is used in various industrial applications. It is a derivative of phenol and contains two tert-butyl groups and a sulfinyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Sulfinylbis(2-tert-butyl-6-methylphenol) typically involves the reaction of 2-tert-butyl-6-methylphenol with sulfur-containing reagents. One common method is the oxidation of 4,4’-thiobis(2-tert-butyl-6-methylphenol) using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an organic solvent like toluene or tetrahydrofuran (THF) under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of 4,4’-Sulfinylbis(2-tert-butyl-6-methylphenol) is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants. The final product is purified using techniques such as crystallization or distillation to remove impurities .
Chemical Reactions Analysis
Types of Reactions
4,4’-Sulfinylbis(2-tert-butyl-6-methylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: It can be reduced back to the corresponding thiobis compound.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, THF, dichloromethane.
Major Products
Oxidation: Sulfone derivatives.
Reduction: 4,4’-Thiobis(2-tert-butyl-6-methyl
Properties
IUPAC Name |
2-tert-butyl-4-(3-tert-butyl-4-hydroxy-5-methylphenyl)sulfinyl-6-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O3S/c1-13-9-15(11-17(19(13)23)21(3,4)5)26(25)16-10-14(2)20(24)18(12-16)22(6,7)8/h9-12,23-24H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXURYFSHQCCKRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(C)(C)C)S(=O)C2=CC(=C(C(=C2)C)O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70819949 |
Source
|
Record name | 4,4'-Sulfinylbis(2-tert-butyl-6-methylphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70819949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61185-52-2 |
Source
|
Record name | 4,4'-Sulfinylbis(2-tert-butyl-6-methylphenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70819949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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